molecular formula C12H8BrFN2O2 B14913472 2-(2-Bromo-4-fluorophenoxy)nicotinamide

2-(2-Bromo-4-fluorophenoxy)nicotinamide

Cat. No.: B14913472
M. Wt: 311.11 g/mol
InChI Key: AHDDSBZERPFEID-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-4-fluorophenoxy)nicotinamide typically involves the reaction of 2-bromo-4-fluorophenol with nicotinoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature . The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-4-fluorophenoxy)nicotinamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenoxy derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound .

Scientific Research Applications

2-(2-Bromo-4-fluorophenoxy)nicotinamide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-4-fluorophenoxy)nicotinamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Bromo-4-chlorophenoxy)nicotinamide
  • 2-(2-Bromo-4-methylphenoxy)nicotinamide
  • 2-(2-Bromo-4-iodophenoxy)nicotinamide

Comparison

Compared to these similar compounds, 2-(2-Bromo-4-fluorophenoxy)nicotinamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, potentially leading to improved pharmacokinetic properties .

Properties

Molecular Formula

C12H8BrFN2O2

Molecular Weight

311.11 g/mol

IUPAC Name

2-(2-bromo-4-fluorophenoxy)pyridine-3-carboxamide

InChI

InChI=1S/C12H8BrFN2O2/c13-9-6-7(14)3-4-10(9)18-12-8(11(15)17)2-1-5-16-12/h1-6H,(H2,15,17)

InChI Key

AHDDSBZERPFEID-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)OC2=C(C=C(C=C2)F)Br)C(=O)N

Origin of Product

United States

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